molecular formula C14H24N2O B215727 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

Cat. No. B215727
M. Wt: 236.35 g/mol
InChI Key: CAKFMDLXFQNZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one varies depending on its application. In the field of medicine, it has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer cell proliferation. In the field of materials science, it acts as a barrier between the metal surface and the corrosive environment, preventing the metal from corroding. In the field of organic electronics, it facilitates the transport of positive charges in the device.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one vary depending on its application. In the field of medicine, it has been shown to reduce inflammation and inhibit cancer cell proliferation in vitro. In the field of materials science, it prevents corrosion of the metal surface. In the field of organic electronics, it improves the performance of the device by facilitating charge transport.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one in lab experiments include its ease of synthesis, low toxicity, and potential for various applications. However, its limitations include its limited solubility in water and its potential for degradation over time.

Future Directions

There are several future directions for the research on 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one. In the field of medicine, further studies are needed to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. In the field of materials science, further studies are needed to optimize its use as a corrosion inhibitor. In the field of organic electronics, further studies are needed to improve its performance in devices and to explore its potential for other applications.
Conclusion:
2,6-dimethyl-5-octyl-1H-pyrimidin-4-one is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one can be achieved using different methods. One such method involves the reaction of 2,6-dimethylpyrimidin-4-one with octanal in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylpyrimidin-4-one with 1-octene in the presence of a catalyst. The yield and purity of the synthesized compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In the field of materials science, it has been studied for its potential use as a corrosion inhibitor. In the field of organic electronics, it has been investigated for its potential use as a hole-transporting material in organic light-emitting diodes.

properties

Product Name

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

InChI

InChI=1S/C14H24N2O/c1-4-5-6-7-8-9-10-13-11(2)15-12(3)16-14(13)17/h4-10H2,1-3H3,(H,15,16,17)

InChI Key

CAKFMDLXFQNZIO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

Canonical SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

Origin of Product

United States

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